5-Decyne-1,10-diol

Description

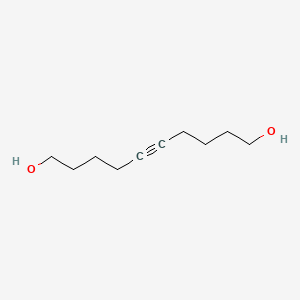

Structure

2D Structure

3D Structure

Properties

CAS No. |

92937-83-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

dec-5-yne-1,10-diol |

InChI |

InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,3-10H2 |

InChI Key |

PVFYVDAGDQIUJE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC#CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Decyne 1,10 Diol and Analogous Alkyne Diols

Direct Synthetic Routes to 5-Decyne-1,10-diol

Direct synthesis of this compound requires the formation of a ten-carbon chain with a central carbon-carbon triple bond and hydroxyl groups at both ends. This is typically achieved through a combination of carbon-carbon bond-forming reactions and functional group manipulations.

The central feature of this compound is the internal alkyne at the C-5 position. The formation of such symmetrical dialkylacetylenes can be approached in several ways. A prevalent strategy involves the alkylation of smaller terminal alkynes. For instance, a compound like 1-hexyne (B1330390) can be deprotonated with a strong base to form an acetylide, which then acts as a nucleophile to react with an appropriate alkyl halide. chemicalbook.com While this is suitable for terminal alkynes, creating an internal alkyne like 5-decyne (B157701) often involves a coupling reaction or starting from precursors that already contain the necessary carbon framework.

One general and effective method for creating internal alkynes is the reaction of a metal acetylide with an alkyl halide. To form the C-C triple bond of 5-decyne, one could theoretically start with the sodium salt of 1-pentyne (B49018) and react it with a 5-carbon alkyl halide. However, a more common and controlled approach for symmetrical alkynes involves the coupling of smaller units or the modification of existing carbon chains. The Corey-Fuchs reaction, for example, allows for the conversion of aldehydes to terminal alkynes, which can then be further functionalized and coupled. uniroma1.it

Another powerful strategy is alkyne metathesis, which involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by transition-metal complexes of molybdenum or tungsten. rsc.org While highly effective, these reactions often require specific catalysts. Simpler methods often rely on building the carbon skeleton sequentially.

The introduction of hydroxyl groups at the terminal positions (C-1 and C-10) is a critical step. For long-chain diols, a common industrial and laboratory-scale method is the reduction of the corresponding dicarboxylic acid or its esters. wikipedia.org For this compound, this would entail the synthesis of dec-5-yne-1,10-dioic acid followed by reduction using a reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, the synthesis can be designed by coupling two molecules that already contain the hydroxyl functionality (or a protected version). For example, the coupling of two molecules of a 5-carbon synthon containing a terminal alkyne and a terminal hydroxyl group, such as 4-pentyn-1-ol, could be envisioned. Such oxidative homocoupling reactions, like the Glaser-Hay coupling, utilize a copper catalyst and an oxidant like dioxygen to dimerize terminal alkynes. nih.gov

The protection of hydroxyl groups is often necessary during the synthesis to prevent them from interfering with reactions targeting other parts of the molecule. wikipedia.org For instance, if building the carbon chain via reactions that are incompatible with acidic protons, the hydroxyl groups of a precursor would first be protected (e.g., as silyl (B83357) ethers) and then deprotected in the final step to yield the diol. Esterification is another method used to functionalize terminal hydroxyl groups. core.ac.uk

Catalytic Approaches in Alkyne Diol Synthesis

Catalysis offers sophisticated and efficient pathways for synthesizing and functionalizing alkyne diols. These methods often provide higher selectivity and atom economy compared to stoichiometric reactions.

Transition metals play a pivotal role in modern organic synthesis, particularly in the activation and functionalization of alkynes. nih.govrsc.org Various catalysts have been developed for reactions involving alkyne diols.

Gold Catalysis: Gold(I) complexes are exceptional catalysts for activating the π-systems of alkynes towards nucleophilic attack. beilstein-journals.org They can catalyze the cycloisomerization of alkyne diols to form oxygenated spiroketals, a reaction that is both exothermic and atom-economical. d-nb.info For example, a protected alkyne triol can undergo gold-catalyzed cycloisomerization in methanol (B129727) to yield a strategically hydroxylated 5,5-spiroketal. beilstein-journals.org Gold catalysts also facilitate the addition of diols to alkynes to form cyclic acetals with high regioselectivity. acs.org

Ruthenium Catalysis: Ruthenium complexes are effective for different types of transformations. A ruthenium(0) catalyst generated from Ru₃(CO)₁₂ can promote the hydrohydroxyalkylation of alkynes with vicinal diols, leading to the formation of α-hydroxy-β,γ-unsaturated ketones. nih.gov This reaction represents a direct C-C coupling that bypasses the need for premetallated reagents. nih.gov Furthermore, ruthenium catalysts are used in alkyne hydrosilylation, which can be followed by oxidation to install oxygen functionality, providing an equivalent to stereoselective aldol-type processes. nih.gov

Palladium and Nickel Catalysis: Palladium catalysts are widely used for cross-coupling reactions. A palladium-catalyzed twofold cross-coupling between propargylic diols and organoboron reagents can produce 1,3-dienes with excellent control over regio- and stereoselectivity. acs.org Nickel catalysts have been employed in the arylative cyclization of 2-alkynyl phenol (B47542) esters and in cycloadditions involving alkynes. rsc.orgnih.gov

The table below summarizes selected transition metal-catalyzed reactions relevant to alkyne diol synthesis.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

| Gold(I) Chloride | Cycloisomerization | Alkyne triol | Oxygenated 5,5-spiroketal | beilstein-journals.org |

| Ru₃(CO)₁₂ / PCy₃ | Hydrohydroxyalkylation | Alkyne + Vicinal Diol | α-hydroxy-β,γ-unsaturated ketone | nih.gov |

| Palladium(II) Acetate | 2-fold Cross-Coupling | Propargylic Diol + Organoboron Reagent | 1,3-Diene | acs.org |

| [Cp*Ru(MeCN)₃]PF₆ | Hydrosilylation-Oxidation | Alkyne with hydroxyl group | Ketone or α-hydroxy ketone | nih.gov |

Electrochemical synthesis has emerged as a sustainable and powerful alternative to traditional chemical methods, often avoiding the need for expensive catalysts and harsh chemical oxidants. researchgate.netoaepublish.com Electricity is used as a "reagent" to drive redox reactions, enabling unique transformations. uniroma1.it

A notable development in electrocatalysis is the synthesis of esters from alkynes and diols via the cleavage of the carbon-carbon triple bond. rsc.orgrsc.org This process is remarkable as it represents the first example of an electrochemical reaction that proceeds through C≡C bond cleavage with diols. researchgate.netrsc.org

The reaction is conducted under catalyst-free, oxidant-free, and additive-free conditions, making it an environmentally benign protocol with high atom economy. rsc.orgrsc.org In a typical setup, an undivided cell with platinum electrodes is used, with acetonitrile (B52724) as the solvent. uniroma1.it The reaction works for both internal and terminal alkynes and a range of linear and non-linear diols. rsc.org

This electrochemical esterification provides a novel pathway for constructing valuable ester compounds directly from readily available alkynes and diols. The cleavage of the robust C≡C bond under such mild, metal-free conditions highlights the unique potential of electro-organic synthesis. researchgate.net

The table below illustrates the substrate scope for this electrochemical reaction as reported in the literature.

| Alkyne Substrate | Diol Partner | Product Yield | Ref |

| Diphenylacetylene | 1,2-Ethanediol | 82% | rsc.org |

| Diphenylacetylene | 1,3-Propanediol | 85% | rsc.org |

| Diphenylacetylene | 1,4-Butanediol | 88% | rsc.org |

| 1-Phenyl-1-propyne | 1,4-Butanediol | 73% | rsc.org |

| 1-Octyne | 1,4-Butanediol | 65% | rsc.org |

Sustainable and Green Chemical Synthesis Protocols

In recent years, the principles of green chemistry have been influential in the design of synthetic pathways for alkyne diols. These methodologies aim to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency.

Aqueous Reaction Media and Catalyst Systems

The use of water as a reaction solvent is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and abundant alternative to traditional organic solvents. mdpi.com The development of water-tolerant catalyst systems has been crucial for performing organic reactions, including those for synthesizing diols, in aqueous media. bohrium.comchinesechemsoc.org For instance, visible-light-photocatalyzed pinacol (B44631) coupling reactions have been successfully carried out in water to produce vicinal diols, demonstrating a green and efficient approach. bohrium.com While not specific to this compound, these methods highlight the potential for aqueous synthesis of various diol structures.

Gold(I) complexes are effective catalysts for activating alkynes towards nucleophilic attack, even in the presence of water, due to their high π-acidity and low oxophilicity. nih.gov This has been applied in the gold(I)-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media. nih.gov Furthermore, electrochemical methods offer a green alternative for esterification reactions of alkynes with diols, proceeding without the need for catalysts or oxidants in some cases. rsc.orgresearchgate.net The "on water" effect, where the presence of water can accelerate reaction rates, has been observed in the polymerization of activated alkynes with aromatic amines, suggesting that water can actively participate in and facilitate certain reactions. chinesechemsoc.org

Atom-Economic Synthetic Routes

Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Cycloisomerization reactions of alkyne diols are considered atom-economical processes for synthesizing complex structures like spiroketals. d-nb.info These reactions rearrange the existing atoms within the molecule to form the product without the loss of any atoms. Another example of an atom-economic reaction is the isomerization of propargyl alcohols into conjugated carbonyl compounds. pnas.org

Electrochemical methods can also exhibit high atom economy. For example, an electrochemical esterification of alkynes with diols has been developed that is catalyst-free, oxidant-free, and additive-free, maximizing the incorporation of atoms from the starting materials into the desired ester products. rsc.orgresearchgate.net Similarly, reagentless approaches, such as the iodosulfenylation of alkynes using only iodine and disulfides, represent a 100% atom-economical route to certain functionalized alkenes. rsc.org The development of such routes for the synthesis of this compound and its analogs is a continuing goal in synthetic chemistry.

Stereoselective and Regioselective Synthesis of Substituted Alkyne Diols

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of new bonds (regioselectivity) is critical in the synthesis of complex, biologically active molecules.

Control of Diastereoselectivity in Multi-Substituted Systems

Achieving high diastereoselectivity in acyclic systems requires careful control of the conformation of the molecule during the reaction. researchgate.net This can be accomplished through various strategies, including chelation, dipole-dipole interactions, and the minimization of allylic strain. researchgate.net

In the context of alkyne-containing molecules, several methods have been developed to control diastereoselectivity. For instance, nickel-catalyzed reductive coupling of aryl-substituted alkynes with chiral α-oxyaldehydes can preferentially form anti-1,2-diols. nih.gov The stereochemical outcome in such reactions can sometimes be rationalized by non-chelation-controlled models like the "dipolar" model. nih.gov The choice of protecting groups and the steric bulk of substituents on both the alkyne and the aldehyde can significantly influence the diastereomeric ratio of the product. nih.gov

Tandem allylboration–allenylboration sequences have been employed for the stereoselective synthesis of 1,4-diols. acs.org The initial allylboration of an aldehyde with a bis-borodiene creates an allenylboronate with two stereogenic units, often with high diastereoselectivity. acs.org The subsequent reaction of this intermediate with another aldehyde can also proceed with good to high stereoselectivity, allowing for the construction of multi-substituted diol systems with defined stereochemistry. acs.org

The stereoselective formation of substituted 1,3-dioxolanes, which can be precursors to diols, has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether. mdpi.com The stereoselectivity is controlled in two stages: the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate and its subsequent stereoselective trapping by the nucleophile. mdpi.com The steric properties of the nucleophile and the geometry of the starting alkene play a crucial role in determining the final diastereoselectivity. mdpi.com

The following table summarizes some research findings on stereoselective synthesis:

| Reaction Type | Key Features | Diastereoselectivity | Ref. |

| Nickel-Catalyzed Reductive Coupling | Aryl alkynes and α-oxyaldehydes | Preferentially anti-1,2-diols | nih.gov |

| Allylboration–Allenylboration | Bis-borodienes and aldehydes | High diastereoselectivity in the formation of the allenylboronate intermediate | acs.org |

| Three-Component Dioxolane Synthesis | Alkene, carboxylic acid, silyl enol ether | Single diastereomer formed with cis-alkenes | mdpi.com |

Chemical Reactivity and Transformation of 5 Decyne 1,10 Diol

Reactions Involving the Alkyne Moiety

The electron-rich triple bond of 5-decyne-1,10-diol is susceptible to attack by electrophiles and is a versatile handle for introducing new functional groups. The symmetrical nature of the molecule simplifies the product landscape in many reactions, as both alkyne carbons are chemically equivalent.

Chemoselective additions to the triple bond allow for the modification of the alkyne without altering the terminal hydroxyl groups. These reactions are fundamental in synthetic organic chemistry for creating more complex molecules from simpler precursors.

Hydrosilylation involves the addition of a silicon-hydride bond across the triple bond, a reaction typically catalyzed by transition metal complexes, most notably those of platinum and nickel. dokumen.pubmdpi.com For an internal alkyne like this compound, this reaction proceeds to form a vinylsilane. The regioselectivity of the addition can often be controlled by the choice of catalyst and silane. Subsequent oxidation of the resulting vinylsilane, commonly with a peroxy acid or through a Tamao-Fleming oxidation, cleaves the carbon-silicon bond and installs a hydroxyl group, leading to an enol that tautomerizes to the corresponding ketone.

This two-step sequence effectively results in the hydration of the alkyne. Given the symmetry of this compound, the hydrosilylation-oxidation pathway would lead to the formation of 1,10-dihydroxy-decan-5-one.

Table 1: Representative Catalysts for Alkyne Hydrosilylation

| Catalyst Type | Common Examples | Typical Reaction Characteristics |

|---|---|---|

| Platinum Catalysts | Karstedt's catalyst, Speier's catalyst (H₂PtCl₆) | High activity, often used industrially. mdpi.com |

| Nickel Catalysts | Ni(acac)₂, Ni(COD)₂ with phosphine (B1218219) ligands | Can offer different selectivity compared to platinum. wikipedia.org |

The direct addition of water across the triple bond, known as hydration, is another fundamental reaction of alkynes. This transformation is typically catalyzed by a strong acid, often in the presence of a mercury(II) salt, although greener, mercury-free methods are increasingly favored. For symmetrical internal alkynes such as 5-decyne (B157701), acid-catalyzed hydration yields a single ketone product. varsitytutors.com

The reaction proceeds via the formation of a vinyl alcohol, or enol, intermediate. wikipedia.org This enol is generally unstable and rapidly rearranges into its more stable constitutional isomer, a ketone, through a process called keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com In the case of this compound, the hydration reaction would produce 1,10-dihydroxy-decan-5-one as the final product. The symmetry of the starting material ensures that addition of the hydroxyl group to either carbon of the triple bond results in the same product after tautomerization. varsitytutors.com

Table 2: Summary of Acid-Catalyzed Hydration of this compound

| Reactant | Reagents/Catalyst | Intermediate | Final Product |

|---|

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkyne, though for a symmetrical internal alkyne like this compound, the regiochemical outcome is the formation of a single ketone. The first step involves the addition of a borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond to form a vinylborane (B8500763). masterorganicchemistry.com The use of sterically hindered boranes is crucial to prevent double addition across the alkyne.

Subsequent oxidation of the vinylborane intermediate, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group. youtube.com This creates an enol, which, as in the hydration reaction, tautomerizes to the stable ketone. Research on the hydroboration of the related 4-decyne-1,10-diol derivative using disiamylborane has shown that the reaction proceeds with high regioselectivity to give a single regioisomeric product. oup.com A similar outcome is expected for this compound, yielding 1,10-dihydroxy-decan-5-one.

Table 3: Hydroboration-Oxidation of this compound

| Step | Reagents | Intermediate | Product |

|---|---|---|---|

| 1. Hydroboration | Disiamylborane or 9-BBN | Vinylic organoborane | - |

In contrast to addition reactions that preserve the carbon skeleton, oxidative cleavage reactions break the triple bond entirely, leading to the formation of smaller molecules, typically carboxylic acids. masterorganicchemistry.com

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon multiple bonds. libretexts.org When an alkyne is treated with ozone (O₃), the triple bond is completely cleaved. masterorganicchemistry.combyjus.com The reaction initially forms an unstable ozonide intermediate, which is then worked up to yield the final products. msu.edu

For internal alkynes, a simple workup with water leads to the formation of two carboxylic acids. youtube.comaakash.ac.in Because this compound is a symmetrical molecule, its ozonolysis results in the formation of two equivalents of the same product. The cleavage of the C5-C6 triple bond generates two five-carbon fragments, each of which is oxidized to a carboxylic acid. The resulting product is 5-hydroxypentanoic acid.

Table 4: Ozonolysis of this compound

| Reactant | Reagents | Primary Cleavage Site | Final Product (2 equivalents) |

|---|

Oxidative Cleavage Reactions of the Alkyne Bond

Metal-Catalyzed Oxidative Degradation

The carbon-carbon triple bond in this compound is susceptible to oxidative cleavage through various metal-catalyzed reactions. This process breaks the alkyne bond, typically leading to the formation of carboxylic acids or other oxygenated derivatives. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone, followed by an oxidative workup, can cleave the alkyne to yield two molecules of 4-hydroxybutanoic acid. masterjeeclasses.com

Ruthenium-based catalysts, such as RuO4, are also effective for the oxidative cleavage of alkynes. The reaction mechanism often involves the formation of a cyclic intermediate which is then cleaved to produce the corresponding carboxylic acids. mdpi.com The specific products can be influenced by the reaction conditions and the catalyst system employed. For example, using a Ru(OH)x/γ-Al2O3 catalyst can facilitate the oxidative cleavage of similar diols, with the selectivity towards aldehydes or esters being influenced by the support material. researchgate.net

Transition metal chelates can also mediate oxidative cleavage, where the reactivity is dependent on the metal center and the presence of co-reactants like hydrogen peroxide or ascorbic acid. nih.gov While not specific to this compound, these studies suggest that catalysts containing iron and copper could be effective for its degradation. nih.gov Metal-free oxidative cleavage methods, such as using Oxone in the presence of a halide source, have also been developed for 1,2-diols and could potentially be adapted for the oxidative degradation of alkyne diols. csic.es

Reactions Involving the Hydroxyl Functionalities

The two primary alcohol groups of this compound readily undergo reactions typical of alcohols, such as esterification and etherification. These transformations are crucial for synthesizing various derivatives and for employing protecting group strategies in multi-step syntheses.

Esterification of this compound can be achieved by reacting it with carboxylic acids, acid anhydrides, or acid chlorides, typically in the presence of an acid catalyst. byjus.com This reaction leads to the formation of mono- or di-esters, depending on the stoichiometry of the reagents. For example, reaction with two equivalents of benzoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields 5-decyne-1,10-diyl dibenzoate. uni-regensburg.de

The resulting esters are valuable intermediates in various applications. For instance, esters of similar alkynyl alcohols have been used in the chemical modification of maleated unsaturated fatty acids. google.com The properties of the resulting materials can be tuned by the choice of the ester group.

Table 1: Examples of Esterification Reactions of this compound

| Reactant | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | Et3N/DMAP | 5-decyne-1,10-diyl dibenzoate | 86% uni-regensburg.de |

The hydroxyl groups of this compound can be converted into ethers through Williamson ether synthesis or by reaction with other alcohols under acidic conditions. More importantly, these hydroxyl groups often require protection during reactions targeting the alkyne functionality. cureffi.org Protecting groups are temporary modifications that prevent a functional group from reacting, which can be removed later in the synthetic sequence. wikipedia.org

Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ethers, which are valued for their stability and ease of selective removal. cureffi.orgfiveable.me For a diol like this compound, both hydroxyls can be protected, or a mono-protection strategy can be employed to allow for differential reactivity at the two ends of the molecule. For instance, one hydroxyl group can be selectively protected, allowing the other to be oxidized or otherwise transformed. biorxiv.org Another strategy involves forming cyclic acetals or ketals if the diol were a 1,2- or 1,3-diol, although this is not directly applicable to the 1,10-diol structure of this compound. fiveable.me

Cascade and Multicomponent Reactions of Alkyne Diols

The dual functionality of alkyne diols like this compound makes them excellent substrates for cascade and multicomponent reactions, where multiple bonds are formed in a single operation, leading to complex molecular architectures.

Alkyne diols can undergo cyclization reactions with carbon dioxide (CO2) to form various heterocyclic compounds, particularly cyclic carbonates. acs.orgmdpi.com This transformation is of significant interest as it utilizes CO2, a renewable C1 feedstock. Silver-catalyzed cascade reactions of alkyne-1,n-diols with CO2 have been developed to produce keto-functionalized cyclic carbonates. acs.orgacs.org The mechanism often involves the formation of an α-alkylidene carbonate intermediate, which is then intercepted by the intramolecular hydroxyl group. acs.orgacs.org

While much of the research has focused on 1,2-, 1,3-, and 1,4-diols to form five-, six-, and seven-membered rings respectively, the principles can be extended to longer-chain diols like this compound, although intramolecular cyclization would be less favorable due to the large ring size that would be formed. researchgate.net However, it could potentially undergo intermolecular reactions or polymerizations with CO2. Organocatalysts, such as simple pyrazoles, have also been shown to be effective for the carboxylation of alkynes with CO2, opening up metal-free routes to such heterocycles. rsc.org

The cycloisomerization of alkyne diols is a powerful method for the synthesis of spiroketals, which are important structural motifs in many natural products. beilstein-journals.orgd-nb.info Gold catalysts are particularly effective in activating the alkyne π-system towards nucleophilic attack by the hydroxyl groups. d-nb.inforsc.orgresearchgate.net

For a molecule like this compound, a direct intramolecular cycloisomerization to a simple spiroketal is not feasible. However, related alkyne diols with appropriately positioned hydroxyl groups readily undergo this transformation. beilstein-journals.orgresearchgate.netresearchgate.net The reaction typically proceeds via an initial endo- or exo-dig cyclization of one hydroxyl group onto the gold-activated alkyne, followed by a second cyclization of the other hydroxyl group to form the spiroketal structure. researchgate.net The regioselectivity of the cyclization can be influenced by the catalyst and reaction conditions. researchgate.net This type of reaction highlights the synthetic potential of the alkyne diol moiety for the construction of complex oxygenated heterocyclic systems. d-nb.inforesearchgate.net

Palladium-Catalyzed Diol-Alkyne Bis-Cyclization

The palladium-catalyzed bis-cyclization of a diol-alkyne such as this compound represents a sophisticated synthetic strategy for the construction of complex bicyclic ether skeletons. While specific studies on the bis-cyclization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from well-established palladium-catalyzed cyclizations of other unsaturated alcohols and diols. nih.govresearchgate.net These reactions are powerful methods for creating oxygen-containing heterocyclic compounds. nih.gov

The fundamental process involves the intramolecular nucleophilic attack of the hydroxyl groups onto the alkyne, which is activated by a palladium(II) catalyst. This type of reaction is often referred to as an intramolecular Wacker-type cyclization. nih.govresearchgate.net The general mechanism commences with the coordination of the palladium(II) catalyst to the carbon-carbon triple bond of the alkyne, rendering it susceptible to nucleophilic attack by one of the hydroxyl groups. This initial step, known as oxypalladation, results in the formation of a vinylpalladium(II) intermediate and a five- or six-membered heterocyclic ring. rsc.orgnih.gov

For a molecule like this compound, a tandem or cascade process is anticipated, where both hydroxyl groups participate in sequential cyclizations to form a bicyclic ether. Following the first cyclization, a second intramolecular oxypalladation event would lead to the formation of the second ring. The regioselectivity of the cyclization (i.e., the size of the rings formed) is influenced by several factors, including the catalyst system, the ligand environment of the palladium center, and the inherent geometric constraints of the substrate.

Detailed research on analogous unsaturated diols and polyols provides insight into the expected outcomes for this compound. Palladium(II)-catalyzed cyclizations of various unsaturated alcohols have been shown to be effective for constructing both monocyclic and bicyclic ethers. nih.gov The key intermediate in these transformations is typically an alkyl-σ-Pd(II) complex, which can undergo further reactions. nih.gov

Studies on similar systems demonstrate that the choice of palladium catalyst and ligands is crucial in determining the reaction's efficiency and selectivity. For instance, catalyst systems such as Pd(OAc)₂ with pyridine (B92270) have been utilized in related carbonylative cyclizations. organic-chemistry.org In asymmetric cyclizations, chiral ligands are employed to control the stereochemistry of the products. nih.gov

The following table summarizes representative conditions and outcomes for palladium-catalyzed cyclization of unsaturated alcohols from the literature, which can be considered analogous to the potential reactivity of this compound.

Table 1: Representative Palladium-Catalyzed Cyclization of Unsaturated Alcohols (Analogous Systems)

| Substrate | Palladium Catalyst | Ligand/Additive | Solvent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Z)-Pent-2-ene-1,5-diol | PdCl₂((S,S)-iPr-boxax) | p-Benzoquinone | Methanol (B129727) | (S)-Tetrahydrofuran derivative | 91 | researchgate.net |

| 1-Amino-pent-4-en-3-ol | Chiral Pd(II) complexes | - | - | 2-Oxa-6-azabicyclo[3.3.0]octan-3-one | 20-40 | nih.gov |

The data from these analogous reactions suggest that a palladium-catalyzed bis-cyclization of this compound would likely require a Pd(II) source. The reaction would proceed through a cascade of intramolecular oxypalladation steps to yield a bicyclic ether. The specific structure of the resulting bicyclic system would depend on the regioselectivity of the cyclization at each hydroxyl group.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-Pent-2-ene-1,5-diol |

| 1-Amino-pent-4-en-3-ol |

| o-Iodobenzyl-substituted γ-ketoester |

| Palladium(II) acetate |

| Pyridine |

| Palladium(II) chloride |

| p-Benzoquinone |

| Tetrakis(triphenylphosphine)palladium(0) |

Derivatization Strategies and Functional Material Precursors

Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of 5-Decyne-1,10-diol, with hydroxyl groups at both ends of its ten-carbon chain, makes it an ideal monomer for step-growth polymerization. The central alkyne group is typically preserved during these polymerization reactions, embedding a reactive functionality directly into the polymer backbone for subsequent modifications.

This compound can serve as the diol component in the synthesis of both polyesters and polyethers. In polyester (B1180765) synthesis, it undergoes polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters). jku.at Similarly, polyethers can be formed through reactions such as the Williamson ether synthesis with dihalides. The resulting polymers possess a linear aliphatic chain with regularly spaced alkyne units. These embedded triple bonds provide reactive sites for post-polymerization modification, a feature not present in conventional polyesters derived from saturated diols like 1,10-decanediol. researchgate.net

Table 1: Comparison of Polyesters Derived from Saturated and Unsaturated Diols

| Property | Poly(decamethylene terephthalate) (from 1,10-decanediol) | Poly(5-decyne-1,10-diyl terephthalate) (from this compound) |

|---|---|---|

| Monomers | 1,10-decanediol, Terephthalic acid | This compound, Terephthalic acid |

| Backbone Structure | Saturated aliphatic polyester | Aliphatic polyester with in-chain alkyne groups |

| Post-Modification Potential | Low; requires harsh conditions to functionalize the backbone | High; alkyne groups are readily functionalized via "click chemistry" |

| Potential Properties | Good thermal stability, semi-crystalline | Tunable properties via side-chain grafting, potential for cross-linking |

The incorporation of this compound into existing polymer matrices, either as a co-monomer or an additive, can significantly enhance material properties. The rigid alkyne unit can increase the stiffness and thermal stability of the polymer. Furthermore, the triple bond can act as a latent cross-linking site. Upon thermal or chemical activation, these alkyne groups can react to form a network structure, thereby improving the mechanical strength, thermal resistance, and solvent resistance of the material. For instance, in thermosetting resins, the alkyne groups can participate in curing reactions, leading to a more densely cross-linked and robust final product.

The most significant application of embedding the this compound moiety into polymers is the accessibility of its alkyne group for "click chemistry". scholaris.ca Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent attachment of various azide-containing molecules to the polymer backbone. wikipedia.orgacs.org This method is a cornerstone of polymer functionalization, enabling the precise introduction of side-chains to tailor the polymer's properties for specific applications. nih.govnih.govugent.be For example, hydrophilic polymers can be grafted to create amphiphilic copolymers, or bioactive molecules can be attached for biomedical applications. nih.gov This modular approach allows for the creation of a diverse library of functional polymers from a single alkyne-containing parent polymer. researchgate.net

Table 2: Examples of Polymer Functionalization via CuAAC on a Poly(this compound)-based Backbone

| Azide Reagent | Attached Functional Group | Resulting Polymer Property/Application |

|---|---|---|

| Azido-poly(ethylene glycol) | Poly(ethylene glycol) (PEG) chains | Increased hydrophilicity, antifouling surfaces, drug delivery |

| Benzyl azide | Phenyl groups | Increased hydrophobicity and thermal stability |

| 3-Azido-7-hydroxycoumarin | Fluorescent dye | Fluorescently tagged polymer for imaging and sensing |

Construction of Complex Cyclic and Heterocyclic Compounds

While this compound itself is a linear molecule, the principles of alkyne and diol reactivity are central to the synthesis of complex cyclic structures.

A notable strategy for forming complex heterocyclic compounds involves the reaction of alkyne-diols with carbon dioxide. Research has demonstrated a silver-catalyzed cascade conversion of alkyne-1,2-diols and CO₂ to selectively form keto-functionalized cyclic carbonates. acs.orgiciq.org This process occurs under mild conditions and is characterized by its operational simplicity. iciq.org The reaction proceeds through the intermediacy of an α-alkylidene carbonate, which is then intercepted by an intramolecular alcohol nucleophile, leading to a skeletal rearrangement that forms the final keto-carbonate product. acs.orguliege.be A similar transformation using a copper-based catalytic system has also been developed, offering a greener, solvent-free method for this conversion. mdpi.com While these specific examples utilize alkyne-1,2-diols, they establish a powerful precedent for the cyclization of alkyne-diols into valuable heterocyclic structures. sci-hub.runih.gov

Table 3: Research Findings on Catalytic Synthesis of Keto-Carbonates from Alkyne-1,2-diols and CO₂

| Catalyst System | Substrate Type | Key Reaction Conditions | Product Type | Reported Yields | Reference |

|---|---|---|---|---|---|

| AgOAc / BrettPhos | Alkyne-1,2-diols | 35-40 °C, 1 bar CO₂ | Tetrasubstituted keto-carbonates | Up to 91% | acs.org |

Molecular Scaffolding in Complex Molecule Synthesis

A molecular scaffold is a core structure used as a foundation for the synthesis of more complex molecules. mdpi.com this compound, with its defined length and trifunctional nature, serves as an excellent molecular scaffold. hilarispublisher.com Its linear C10 chain provides a rigid spacer that can separate two functional groups (derived from the hydroxyls) at a predictable distance, while the central alkyne offers a third, chemically distinct site for modification.

This scaffold is useful in the synthesis of:

Macrocycles: By functionalizing the two hydroxyl ends with reactive groups that can be joined, the scaffold can be used to form large ring structures.

Bolaamphiphiles: These are molecules with hydrophilic head groups at both ends of a hydrophobic chain. The diol can be converted into hydrophilic heads, creating a molecule that can span membranes or self-assemble in unique ways.

Multifunctional Probes: Each of the three functional groups can be derivatized with a different entity (e.g., a fluorescent reporter, a targeting ligand, and a reactive group), allowing for the construction of sophisticated tools for chemical biology.

The ability to selectively modify each of the functional groups makes this compound a valuable and versatile building block in the rational design and synthesis of complex molecular architectures. scielo.brresearchgate.net

Advanced Characterization Techniques for Alkyne Diol Research

Spectroscopic Methods for Structural Elucidation and Stereochemical Analysis

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei. oxinst.com For alkyne diols, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the hydroxyl and alkyne groups.

While 5-Decyne-1,10-diol is an achiral molecule and thus does not have diastereomers, NMR spectroscopy is a critical tool for distinguishing between diastereomers in more complex, chiral alkyne diols. numberanalytics.com Diastereomers, being non-mirror-image stereoisomers, have different physical properties and, consequently, distinct NMR spectra. numberanalytics.com Differences in the chemical shifts (δ) and coupling constants of the signals for each diastereomer allow for their unambiguous identification. numberanalytics.com For example, in substituted 1,3-diols, derivatization into acetonides creates a rigid ring system, and the ¹³C NMR chemical shifts of the acetonide carbons can reliably determine the syn or anti relative stereochemistry. wordpress.com

For this compound, a predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom, confirming the structure's symmetry and connectivity.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C10 (CH₂OH) | ~61-62 |

| C2, C9 (CH₂) | ~31-32 |

| C3, C8 (CH₂) | ~24-25 |

| C4, C7 (CH₂-C≡) | ~18-19 |

| C5, C6 (C≡C) | ~80-81 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes.

In the IR spectrum of this compound, the most prominent absorption bands would be:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of sp³ hybridized C-H bonds in the alkyl chain.

C≡C Stretch: A weak to medium band in the 2100-2260 cm⁻¹ region. For a symmetrical internal alkyne like this compound, this peak is often very weak or absent in the IR spectrum due to the small change in dipole moment during vibration. spectrabase.com

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicating the C-O single bond of the primary alcohol.

Raman spectroscopy is particularly useful for identifying the alkyne functional group. libretexts.org Unlike in IR, the C≡C stretching vibration in a symmetrical alkyne gives rise to a strong, sharp signal in the Raman spectrum, typically in the same 2100-2260 cm⁻¹ region, because the vibration causes a significant change in the molecule's polarizability. libretexts.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | IR | 3200-3600 | Strong, Broad |

| C-H (sp³) | IR | 2850-2960 | Strong |

| C≡C (Internal Alkyne) | IR | 2100-2260 | Weak or Absent |

| C≡C (Internal Alkyne) | Raman | 2100-2260 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. littlemsandsailing.com

For this compound (Molecular Weight: 170.25 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a protonated molecule [M+H]⁺ at m/z 171 or an adduct ion (e.g., [M+Na]⁺ at m/z 193). nih.gov

Harder ionization techniques like Electron Ionization (EI), often used with Gas Chromatography (GC-MS), would produce a molecular ion peak (M⁺) at m/z 170, followed by a series of fragment ions. The fragmentation of alkyne diols is characterized by specific cleavage patterns. For instance, a common fragmentation pathway for alcohols is the loss of a water molecule ([M-H₂O]⁺), which for this compound would result in a fragment at m/z 152. nih.gov Other likely fragmentations include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage along the alkyl chain. Analysis of a related compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091), shows characteristic fragments from the loss of one or both hydroxyl groups. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique involves diffracting X-rays off a single crystal of the substance to generate a unique diffraction pattern, from which the precise arrangement of atoms in the crystal lattice can be calculated.

However, the concept of absolute configuration only applies to chiral molecules. Since this compound is an achiral molecule, it does not have an absolute configuration to be determined.

For chiral alkyne diols, single-crystal X-ray diffraction is the gold standard for unambiguously assigning the R/S configuration at each stereocenter. researchgate.net The determination relies on the phenomenon of anomalous dispersion, which is more pronounced with heavier atoms. researchgate.net The result is often expressed as the Flack parameter, which should be close to zero for the correct absolute structure. ox.ac.ukchem-soc.si

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing its purity and for separating it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov For a diol, reversed-phase HPLC using a C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) gradient is a common method. A Diol column could also be effective for separation. mdpi.comlcms.cz Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nist.gov this compound would likely require derivatization (e.g., silylation of the hydroxyl groups) to increase its volatility and thermal stability for GC analysis. The compound is passed through a column with a carrier gas, and separation occurs based on the compound's boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, providing high sensitivity for organic compounds.

Table 3: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₈O₂ |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | C₁₄H₂₆O₂ |

| 5-Decyne (B157701) | C₁₀H₁₈ |

| Methanol | CH₄O |

Computational Chemistry and Theoretical Studies of 5 Decyne 1,10 Diol

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods can map out the energetic landscape of a reaction, identifying key intermediates and transition states that govern the reaction pathway. nih.govrsc.org

The study of reaction mechanisms is crucial for controlling the outcome of chemical transformations. numberanalytics.com Quantum chemical calculations allow for the detailed exploration of potential reaction pathways. For reactions involving alkynes, such as additions or cyclizations, these calculations can identify the most energetically favorable routes. The process often involves locating the transition state, which represents the energy maximum along the reaction coordinate. core.ac.uk

For instance, in the gold-catalyzed cycloisomerization of alkyne diols, computational studies have been instrumental in distinguishing between different possible mechanistic pathways, such as those involving 5-exo-dig or 6-endo-dig cyclizations. d-nb.info These calculations can reveal the structure of the transition state, indicating whether bond formation and breaking events are simultaneous (concerted) or sequential (stepwise). acs.org In many metal-catalyzed reactions of alkynes, the mechanism involves the initial coordination of the alkyne to the metal center, followed by the formation of a reactive intermediate. numberanalytics.comnumberanalytics.com

A general schematic for a catalyzed alkyne reaction can be proposed as follows:

Step 1: Catalyst-Alkyne Coordination: The alkyne coordinates to the catalyst.

Step 2: Nucleophilic Attack/Insertion: A nucleophile attacks the activated alkyne, or an insertion reaction occurs. acs.orgrsc.org

Step 3: Intermediate Formation: A reactive intermediate, such as a vinylic carbocation or a metal-alkenyl species, is formed. numberanalytics.comrsc.orgpressbooks.pub

Step 4: Product Formation and Catalyst Regeneration: The intermediate evolves to the final product, and the catalyst is regenerated. rsc.org

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, specifically the bond-breaking and bond-forming steps involving an isotopically substituted atom. core.ac.ukresearchgate.netwikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). wikipedia.org Theoretical calculations, particularly using Density Functional Theory (DFT), can predict KIEs, which can then be compared with experimental values to support or refute a proposed mechanism. researchgate.net

Significant primary KIEs are observed when a bond to the isotope is broken in the rate-determining step of the reaction. core.ac.uk For example, in proton transfer steps, which can be relevant in the reactions of diols, a large KIE would be expected. researchgate.net Theoretical modeling of KIEs can provide detailed information about the transition state structure. core.ac.uk In some cases, the agreement between theoretical and experimental KIEs is crucial for confirming a reaction pathway. researchgate.netacs.org

Table 1: Theoretical vs. Experimental Kinetic Isotope Effects (Hypothetical Examples for Alkyne Reactions)

| Reaction Type | Isotopic Substitution | Theoretical kH/kD | Experimental kH/kD | Implication |

|---|---|---|---|---|

| Proton Transfer | H/D at hydroxyl group | 5.2 | 4.9 ± 0.3 | C-H/O-H bond breaking in rate-determining step |

| C-H Activation | H/D adjacent to alkyne | 6.8 | 6.5 ± 0.4 | C-H bond is broken in the turnover-limiting transition state. researchgate.net |

Density Functional Theory (DFT) Applications in Alkyne Diol Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. wien2k.at It is widely applied to study the electronic structure, reactivity, and properties of molecules, including alkyne diol systems.

DFT calculations are particularly useful for:

Investigating reaction mechanisms: DFT can be used to model the entire reaction profile, including reactants, products, intermediates, and transition states. acs.org This has been applied to understand C-S bond formation in alkyne additions and the hydrothiolation of alkynes. acs.orgrsc.org

Predicting spectroscopic properties: DFT can help in assigning experimental spectra by calculating properties like vibrational frequencies.

Studying adsorption and surface chemistry: For instance, DFT has been used to model the adsorption of 2-butyne-1,4-diol (B31916) on an iron surface, elucidating its role as a corrosion inhibitor. wien2k.at The calculations showed a chemisorption mechanism involving the alkyne group. wien2k.at

Understanding catalyst-substrate interactions: In catalyzed reactions, DFT can model how the catalyst activates the alkyne. For example, in frustrated Lewis pair (FLP) catalyzed hydrogenation of alkynes, DFT was used to study the activity and selectivity. acs.org Similarly, DFT studies have shed light on the role of catalysts in the conversion of alkyne-1,2-diols and CO2 into carbonates. acs.org

Table 2: DFT Calculated Properties for Alkyne Diol Analogs

| Property | Molecule | DFT Functional | Basis Set | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|---|

| Adsorption Energy | 2-Butyne-1,4-diol on Fe(100) | Not Specified | Not Specified | -2.70 eV/molecule | Not available | wien2k.at |

| Reaction Barrier | Alkyne insertion into a metal-sulfur bond | PBE0 | def2-TZVP | Not specified | Not available | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Reactive Intermediates

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and the lifetimes of various species. nih.govresearchgate.net

For a flexible molecule like 5-decyne-1,10-diol, with its long carbon chain and rotatable bonds, a vast number of conformations are possible. mdpi.comrsc.orgacs.org MD simulations can explore this conformational space, identifying the most populated conformers and the energy barriers between them. nih.govresearchgate.net

MD simulations are also invaluable for studying reactive intermediates. mdpi.com By simulating the behavior of these short-lived species in a realistic solvent environment, one can gain a deeper understanding of their stability and subsequent reactivity. The combination of quantum mechanics and molecular mechanics (QM/MM) methods is particularly powerful here, allowing a high-level quantum treatment of the reactive core while the surrounding environment is modeled with a more computationally efficient classical force field. tsukuba.ac.jp

Table 3: Conformational Analysis Data from MD Simulations (Illustrative for a Generic Long-Chain Diol)

| Conformational Family | Predominant Conformer | Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Extended (TT) | tTTt | 75 | 110 |

| Bent (GG') | gGG'g | 10 | 12 |

| Mixed (TG) | tGg't | 15 | 35 |

Data is illustrative and based on findings for similar diols like 1,3-propanediol. nih.govresearchgate.net

Predictive Modeling of Reactivity and Selectivity

A major goal of computational chemistry is to predict the outcome of unknown reactions, including their feasibility, rates, and selectivity (chemo-, regio-, and stereoselectivity). rsc.org By combining quantum chemical calculations with kinetic models, it is possible to build predictive models for the reactivity of compounds like this compound. nih.gov

For alkyne reactions, computational models can help predict:

Regioselectivity: In addition reactions to unsymmetrical alkynes, models can predict which carbon atom of the triple bond will be attacked. libretexts.org For example, in hydroamination reactions, electronic factors rather than steric ones often control the regioselectivity. acs.org

Stereoselectivity: Models can predict whether a reaction will lead to syn or anti addition across the alkyne, resulting in Z or E alkenes, respectively. libretexts.org

Cheoselectivity: In molecules with multiple functional groups, predictive models can help determine which group is most likely to react under specific conditions.

Recent advancements have also seen the rise of machine learning models trained on large reaction databases to predict suitable reaction conditions, including catalysts, solvents, and reagents, for a given transformation. acs.org These data-driven approaches, when combined with physics-based computational chemistry, hold great promise for accelerating the discovery of new reactions and synthetic routes. acs.orgresearchgate.net

Future Research Directions and Emerging Trends in Alkyne Diol Chemistry

Development of Next-Generation Catalytic Systems for Alkyne Diol Transformations

The transformation of alkyne diols like 5-decyne-1,10-diol is critically dependent on the efficiency and selectivity of catalytic systems. The future in this area lies in developing catalysts that are not only highly active but also tolerant of various functional groups, particularly the hydroxyl groups present in these diols.

Molybdenum-based catalysts represent a significant step forward. A new generation of molybdenum alkylidyne complexes featuring tripodal silanolate ligands has been developed for alkyne metathesis. researchgate.netnih.gov These catalysts are structurally well-defined, easy to synthesize on a larger scale, and exhibit remarkable tolerance to numerous functional groups, including protic substituents like primary alcohols. nih.gov This tolerance is a crucial asset for reactions involving this compound, as it minimizes the need for protecting group chemistry, thus streamlining synthetic pathways.

Gold (I) and Silver (I) catalysts have also emerged as powerful tools. acs.org Gold-catalyzed reactions, in particular, have shown significant utility in activating alkynes for various transformations. mdpi.comresearchgate.net For instance, silver-catalyzed cascade conversions of alkyne-1,n-diols with carbon dioxide have been developed to selectively form keto-functionalized cyclic carbonates under mild conditions. acs.org This approach could be applied to this compound to create novel heterocyclic structures. Similarly, gold-catalyzed cycloisomerization of 2-alkynyl-1,5-diols is an efficient method for producing complex dioxabicyclo[4.2.1]ketals. beilstein-journals.org

For semi-hydrogenation reactions, which would convert the alkyne moiety in this compound to a cis-alkene, research is moving beyond traditional Lindlar catalysts. nih.gov Advanced nanocatalysts, such as palladium nanoparticles stabilized in micelle cores or supported on materials like silicon carbide, offer enhanced selectivity and stability. nih.govrsc.org For example, a Pt/SiC catalyst has demonstrated 96% conversion and 96% selectivity in the hydrogenation of 2-butyne-1,4-diol (B31916). nih.gov

| Catalyst System | Transformation | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Molybdenum Alkylidyne (Podand Topology) | Alkyne Metathesis | Primary propargylic alcohol | High yield; tolerant to protic groups, avoiding protection steps. | nih.gov |

| AgI/TBAOPh | Cascade reaction with CO₂ | Alkyne-1,3-diol | Forms six-membered keto-carbonates with high chemoselectivity (98%). | acs.org |

| Pt@ZIF-8 | Semi-hydrogenation | Generic Alkynol | Achieved 99% conversion and 92% selectivity for the corresponding enol. | nih.gov |

| Gold(I) Chloride | Cycloisomerization | 2-alkynyl-1,5-diol | Efficiently produces complex spiroketal and tetrahydropyran (B127337) structures. | beilstein-journals.org |

Exploration of Novel this compound Architectures and Advanced Derivatives

The linear structure of this compound serves as a versatile scaffold for constructing a wide array of more complex molecular architectures. Future research will focus on leveraging its bifunctionality (two hydroxyl groups) and the reactivity of its internal alkyne to build novel derivatives with unique properties.

One promising direction is the synthesis of heterocyclic compounds. Gold-catalyzed cyclization of alkynol-based systems provides a convenient route to motifs like furans, pyrans, and spiroketals under mild conditions. mdpi.com For instance, monopropargylic triols, which could be derived from this compound, undergo gold-catalyzed intramolecular cyclization to yield olefin-containing spiroketals in excellent yields. beilstein-journals.org Another innovative strategy involves the cascade cyclization of alkynyl diol derivatives with reagents like sodium thiosulfate (B1220275) and iodine to create substituted thieno[3,2-b]thiophenes, which are valuable in materials science. mdpi.com

The direct use of carbon dioxide as a C1 building block with alkyne diols is an emerging trend for creating value-added products. acs.orgmdpi.com A silver-catalyzed cascade process can convert alkyne-1,2-diols and CO₂ into keto-substituted five-membered carbonates. acs.org Applying this concept to this compound could lead to new families of functionalized carbonates and related polymers.

Furthermore, the alkyne bond itself is a gateway to diverse functionalities. Tandem carbometalation-oxygenation of terminal alkynes is a known method to produce stereodefined enol derivatives, and similar strategies could be adapted for internal alkynes like that in this compound to create complex, stereodefined structures. nih.gov

Synergy with Advanced Functional Materials Science for Tailored Properties

The integration of alkyne diols into advanced functional materials is a key area for future development. scimagojr.comtu-chemnitz.dewiley.com The unique combination of a rigid alkyne unit and flexible aliphatic chains capped with reactive hydroxyl groups makes this compound an attractive monomer for creating polymers with tailored properties.

A significant application lies in the synthesis of biodegradable polyesters. core.ac.uk Poly(alkylene dicarboxylate)s can be prepared by the polycondensation of diols and dicarboxylic acids. core.ac.uk By incorporating this compound into the polymer backbone, the internal alkyne group can be preserved. This allows for post-polymerization modification via alkyne-based "click" chemistry, enabling the attachment of various functional groups to tune the material's properties or to create advanced polymer networks. researchgate.net This approach can be used to develop materials with controlled crystallinity, mechanical strength, and thermal characteristics.

The specific structure of alkyne diols can also influence material properties in other contexts. For example, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091), a structurally related alkyne diol, is used as an inhibitor to control the curing process of silicone mixtures, enhancing their pot-life and stability. mdpi.com This suggests that this compound could be explored for similar roles as a process modifier or additive in various polymer systems, potentially influencing reaction kinetics and final material performance.

| Material Type | Role of this compound | Potential Property Enhancement | Reference Concept |

|---|---|---|---|

| Biodegradable Polyesters | Monomer | Tunable mechanical/thermal properties; allows for post-synthesis functionalization via the alkyne group. | core.ac.uk |

| Crosslinked Elastomers | Crosslinking Agent/Monomer | Enables vulcanization-like strategies and imparts tunable mechanical properties through stereochemistry control. | researchgate.net |

| Silicone Composites | Process Inhibitor/Modifier | Could increase pot-life and control curing temperature, enhancing processability. | mdpi.com |

Theoretical and Data-Driven Approaches for Alkyne Diol Discovery and Design

As the complexity of catalytic systems and molecular architectures grows, theoretical and data-driven methods are becoming indispensable for accelerating discovery and optimizing processes in alkyne diol chemistry.

Density Functional Theory (DFT) calculations are crucial for elucidating reaction mechanisms. For example, detailed computational analysis has been used to map the energy landscape of the silver-catalyzed cascade conversion of alkyne-diols and CO₂, revealing the intermediacy of an α-alkylidene carbonate and explaining the thermodynamic driving forces behind the formation of keto-functionalized products. acs.org Similar theoretical studies on transformations of this compound could predict reaction outcomes, guide catalyst selection, and help explain observed regioselectivity. sioc-journal.cn

Beyond mechanistic studies, the field is moving towards data-driven materials and catalyst design. researchgate.net Machine learning models are being developed to predict molecular properties and reaction behavior, potentially reducing the need for extensive experimental screening. researchgate.net While still an emerging area for alkyne diols specifically, the generation of crystal structures and the prediction of material properties from chemical composition are becoming more feasible. researchgate.netresearchgate.net Future research could involve creating datasets of alkyne diol derivatives and their properties to train machine learning algorithms, enabling the in silico design of novel molecules and materials based on this compound with desired functional attributes.

Integration with Bio-Inspired Synthetic Strategies

Drawing inspiration from nature offers a powerful paradigm for developing sustainable and highly selective chemical transformations. The integration of bio-inspired strategies into the synthesis and modification of alkyne diols is a vibrant and promising research frontier.

Enzymatic synthesis provides an environmentally benign alternative to traditional chemical methods for producing diols. mdpi.com While microbial synthesis has historically focused on short-chain diols, recent work has demonstrated the production of medium- to long-chain α,ω-diols from renewable fatty acids using engineered enzymes like cytochrome P450 monooxygenases and carboxylic acid reductases. mdpi.comnih.gov This biocatalytic approach could be adapted to produce this compound or its precursors from bio-based feedstocks, significantly improving the sustainability of its production. Enzymes like lipase (B570770) B from Candida antarctica (CALB) are also highly effective in catalyzing the polymerization of diols to form biopolyesters, offering a green route to advanced materials. nih.govacs.org

Another bio-inspired trend is the development of photocatalytic systems that mimic natural processes. Researchers have designed a system using riboflavin (B1680620) tetraacetate (a flavin derivative) and scandium ions that acts as a powerful photoredox catalyst. rsc.org This system can perform the aerobic oxyfunctionalization of alkynes to produce α-keto ketals, a transformation that is challenging to achieve with high selectivity using conventional methods. rsc.org Applying such bio-inspired catalysts to this compound could enable novel, selective oxidations and functionalizations under mild, aerobic conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Decyne-1,10-diol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves multi-step reactions, such as halogenation of decane-1,10-diol followed by dehydrohalogenation. For example, halogenated intermediates (e.g., 10-Bromo-1-decanol) are synthesized using substrates like decane-1,10-diol under controlled temperatures (80–100°C) with HBr or PBr₃ . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dioxane or THF), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the diol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm hydroxyl (-OH) and alkyne (C≡C) proton signals in H and C spectra.

- IR : Identify O-H stretching (~3200–3600 cm⁻¹) and C≡C stretching (~2100–2260 cm⁻¹).

- GC-MS/HPLC : Assess purity (>95% typical for research-grade samples) and detect side products like residual halogenated intermediates .

Q. What are the stability considerations for this compound during storage and experimental use?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Avoid prolonged exposure to light or oxidizing agents. Pre-experiment stability tests (e.g., TLC or FTIR) are recommended to confirm integrity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The terminal alkyne group acts as a directing moiety in Sonogashira or Glaser couplings. Density Functional Theory (DFT) calculations reveal electron density redistribution around the alkyne, favoring interactions with Pd or Cu catalysts. Experimental validation involves kinetic studies under varying catalyst loads (e.g., Pd(PPh₃)₄) and monitoring by F NMR for halogenated analogs .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Solubility discrepancies arise from solvent purity, temperature, and diastereomer presence. Systematically test solubility in DMSO, ethanol, and water using gravimetric analysis (e.g., saturation concentration at 25°C vs. 40°C). Compare results with computational solubility parameters (Hansen Solubility Parameters) to identify outliers .

Q. What advanced analytical techniques are required to study this compound’s role in atmospheric aerosol formation?

- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) and aerosol mass spectrometry (AMS) to detect submicrometer particles. Isotopic labeling (C or H) tracks diol degradation pathways. Field studies in temperate forests require size-resolved sampling (e.g., impactors) and seasonal correlation with microbial activity .

Q. How does this compound interact with biological membranes, and what experimental models validate this?

- Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer penetration kinetics. Fluorescence anisotropy and DSC (Differential Scanning Calorimetry) assess membrane fluidity changes. In vitro models (e.g., liposomes with phosphatidylcholine) quantify partition coefficients using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.